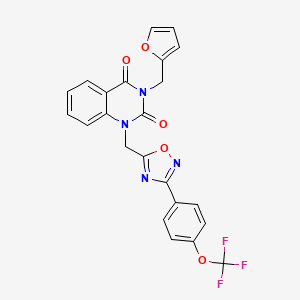

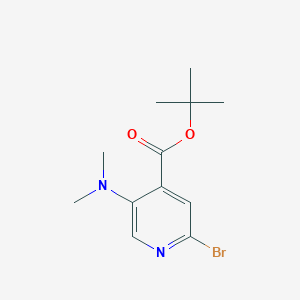

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)methanesulfonamide, also known as PXS-4728A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PXS-4728A is a dual inhibitor of dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein-α (FAP-α), which are involved in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis and anti-acetylcholinesterase activity of certain sulfonamide derivatives, including methanesulfonate esters, have been explored, demonstrating their potential in medicinal chemistry (Holan, Virgona, & Watson, 1997).

- A structural study of nimesulide triazole derivatives highlighted the impact of substitution on supramolecular assembly, revealing intricate intermolecular interactions (Dey et al., 2015).

- Research on the chemoselective debezylation of the N-1-phenylethyl group in 2-oxazolidinones by the anisole-methanesulfonic acid system contributed to synthetic chemistry methodologies (Ishii et al., 2002).

Biological Activities

- The antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, including sulfonamide derivatives, were investigated, showing significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2012).

- Synthesis and structural studies of new substituted chiral sulfamoyl oxazolidin-2-ones were conducted, yielding compounds with potential for enantioselective applications (Barbey et al., 2012).

Catalysis and Chemical Reactions

- The synthesis and potassium channel blocking activity of some (4-methanesulfonamidophenoxy)propanolamines were explored for their potential as class III antiarrhythmic agents, highlighting the role of sulfonamide groups in medicinal chemistry (Connors et al., 1991).

Wirkmechanismus

Target of Action

The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a key enzyme in the blood coagulation cascade, playing a crucial role in the conversion of prothrombin to thrombin .

Mode of Action

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide acts as a potent and selective inhibitor of FXa . The compound binds to the active site of FXa, inhibiting its function . This interaction prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Biochemical Pathways

The inhibition of FXa by N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide affects the blood coagulation cascade . Normally, FXa catalyzes the conversion of prothrombin to thrombin. Thrombin then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors, resulting in the amplification of its own formation . By inhibiting FXa, the compound disrupts these processes, reducing thrombin formation and thus the formation of blood clots .

Pharmacokinetics

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is known for its favorable pharmacokinetic profile . It is orally active, indicating good absorption . The compound’s interaction with human serum albumin (HSA) via static quenching suggests it may have a moderate binding constant, which could influence its distribution within the body .

Result of Action

The result of the compound’s action is a reduction in blood clot formation . By inhibiting FXa and disrupting the coagulation cascade, the compound prevents the formation of thrombin and, consequently, fibrin. This reduces the formation of blood clots, which can help prevent thromboembolic diseases .

Action Environment

The action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by the temperature and pH of its environment . Additionally, the compound’s interaction with other molecules in the body, such as HSA, can also influence its action .

Biochemische Analyse

Biochemical Properties

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide interacts with the coagulation enzyme Factor Xa (FXa) in the human body . The interaction of this compound with FXa is highly specific and potent, which makes it an effective inhibitor of FXa . The compound binds to the S1 subsite of FXa, which is crucial for its high affinity .

Cellular Effects

The effects of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide on cells are primarily related to its antithrombotic activity. By inhibiting FXa, it prevents the formation of blood clots, thereby influencing cell function

Molecular Mechanism

The molecular mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide involves the inhibition of FXa. The compound binds to the S1 subsite of FXa, leading to a decrease in the enzyme’s activity . This binding interaction is crucial for the compound’s high potency and good oral bioavailability .

Metabolic Pathways

The metabolic pathways involving N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide are related to the coagulation cascade, given its role as a FXa inhibitor . Detailed information about the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently available.

Eigenschaften

IUPAC Name |

N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S/c1-18(15,16)12-7-10-8-13(11(14)17-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGUDSZKENGOJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

![2-bromo-5-fluoro-N-[2-(phenylsulfanyl)ethyl]pyridine-4-carboxamide](/img/structure/B3012204.png)

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)